Cetyl Stearate (CAS 1190-63-2), also known as hexadecyl octadecanoate, is a high-purity, non-ionic wax ester synthesized from cetyl alcohol and stearic acid. In industrial and pharmaceutical procurement, it is primarily sourced as a biocompatible structuring agent, emollient, and solid lipid matrix precursor. Characterized by a highly stable saturated hydrocarbon chain structure, it resists oxidative degradation far better than unsaturated lipid alternatives. With a precise melting point range of 54–57°C and a low acid value (≤ 5 mg KOH/g), Cetyl Stearate provides predictable thermal phase transitions and excellent lipophilic consistency-building properties. These baseline metrics make it a critical raw material for solid lipid nanoparticles (SLNs), advanced cosmetic emulsions, and specialized phase-change materials (PCMs) where thermal reliability and chemical inertness are paramount .
Substituting Cetyl Stearate with closely related in-class analogs compromises both formulation stability and application performance. If a buyer procures Cetyl Palmitate (melting point 46–51°C) instead, the resulting lipid matrix or emulsion will suffer a significant drop in its thermal threshold, leading to premature softening of stick formulations or accelerated drug leakage in solid lipid nanoparticles under elevated storage conditions. Conversely, substituting with Stearyl Stearate pushes the melting point above 60°C, which severely impairs spreadability and prevents the material from yielding seamlessly at human skin temperature. Furthermore, replacing it with unesterified fatty acids like stearic acid introduces reactive carboxyl groups that can interact with sensitive active pharmaceutical ingredients (APIs). Therefore, Cetyl Stearate must be explicitly specified when a process requires a chemically inert ester that transitions exactly within the 54–57°C window [1].
Differential Scanning Calorimetry (DSC) demonstrates that Cetyl Stearate possesses a distinct thermal advantage for high-stability formulations compared to its lighter analog, Cetyl Palmitate. Cetyl Stearate exhibits a peak melting temperature (Tm) of approximately 54.6°C to 57.0°C, whereas Cetyl Palmitate melts between 46.0°C and 51.0°C. This ~6–8°C upward shift in the melting threshold is critical for maintaining the structural integrity of lipid-based matrices during elevated-temperature storage or transport [1].
| Evidence Dimension | Peak Melting Temperature (Tm) |
| Target Compound Data | 54.6°C - 57.0°C |
| Comparator Or Baseline | Cetyl Palmitate (46.0°C - 51.0°C) |
| Quantified Difference | 6.0°C to 8.0°C higher thermal stability threshold |
| Conditions | Differential Scanning Calorimetry (DSC) at standard heating rates |
Procurement of Cetyl Stearate ensures that solid lipid nanoparticles and cosmetic stick formulations do not prematurely melt or degrade during summer transport or high-temperature storage.
While higher-chain esters offer increased thermal resistance, they often fail in applications requiring physiological temperature responsiveness. Stearyl Stearate exhibits a melting point exceeding 60°C, rendering it a hard, waxy solid that does not yield upon contact with human skin (~32–36°C). In contrast, Cetyl Stearate's melting range of 54–57°C allows it to act as a structural network that softens appropriately under shear and body heat, providing improved spreadability and emollience without the draggy sensory profile associated with Stearyl Stearate [1].
| Evidence Dimension | Melting Point relative to physiological application |
| Target Compound Data | 54°C - 57°C (optimal shear-yield profile) |
| Comparator Or Baseline | Stearyl Stearate (>60°C) |
| Quantified Difference | ~5°C lower melting point, enabling shear-induced softening |
| Conditions | Sensory and rheological evaluation in topical formulations |
Selecting Cetyl Stearate over longer-chain esters prevents formulation rejection due to poor spreadability and unacceptable tactile properties in topical pharmaceuticals and cosmetics.
In pharmaceutical lipid matrices, the presence of free reactive groups can catalyze the degradation of sensitive APIs. Cetyl Stearate is a fully esterified compound with a very low acid value (≤ 5 mg KOH/g) and a controlled saponification value of 109–120 mg KOH/g. If a formulator attempts to use a generic structuring blend containing free Stearic Acid (acid value ~200 mg KOH/g), the risk of acid-base interactions or esterification with active compounds increases exponentially. Cetyl Stearate provides a chemically inert, non-ionic lipid environment that preserves API integrity [1].
| Evidence Dimension | Acid Value / Reactive Carboxyl Content |
| Target Compound Data | ≤ 5 mg KOH/g |
| Comparator Or Baseline | Free Stearic Acid (~200 mg KOH/g) |
| Quantified Difference | >97% reduction in free reactive acid groups |
| Conditions | Standard titrimetric acid value determination |
Buyers formulating sensitive APIs must specify Cetyl Stearate to eliminate free carboxylic acids that cause chemical incompatibilities and reduce product shelf life.
Directly leveraging its 54–57°C melting point, Cetyl Stearate serves as a highly stable lipid matrix precursor for SLNs. It provides a highly ordered crystalline lattice at room temperature, which locks in APIs and prevents the premature drug expulsion commonly seen when using lower-melting lipids like Cetyl Palmitate[1].
Because it offers a higher dropping point than Cetyl Palmitate but avoids the excessive hardness of Stearyl Stearate, Cetyl Stearate is a highly targeted procurement choice for lipsticks, deodorants, and solid serums. It ensures the product survives high-temperature transport while maintaining shear-thinning spreadability upon application [2].
Cetyl Stearate's well-defined latent heat of fusion and specific phase transition temperature (~54.6°C) make it a highly reliable, bio-based Phase Change Material. It is procured for specialized thermal management systems where paraffin waxes are rejected due to environmental or biocompatibility concerns [3].